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2-Chloro-5-iodoquinazolin-4-amine

Cat. No.: B1387792
CAS No.: 1107694-85-8
M. Wt: 305.5 g/mol
InChI Key: QCYVUPMEGWRUDZ-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Scaffold in Heterocyclic Chemistry

Quinazolines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. pnrjournal.com This core structure, known as the quinazoline scaffold, is a privileged framework in medicinal chemistry and drug discovery. researchgate.netijpsr.com Its structural features allow for a wide range of chemical modifications, leading to a diverse array of derivatives with a broad spectrum of biological activities. researchgate.netnih.gov The versatility of the quinazoline nucleus has made it a central component in the development of numerous therapeutic agents. nih.govbohrium.com The ease of synthesis and the ability to introduce various functional groups make the quinazoline scaffold a highly attractive target for chemists. nih.gov

The significance of the quinazoline scaffold extends to its role as a foundational structure for many clinically approved drugs. bohrium.comnih.gov These compounds have demonstrated efficacy in a variety of therapeutic areas, highlighting the robust and adaptable nature of the quinazoline core. bohrium.comnih.gov The continued exploration of quinazoline derivatives promises to yield new and improved therapeutic agents for a multitude of diseases. ijpsr.com

Overview of Halogenated Quinazoline Derivatives in Contemporary Chemical Research

Halogenated quinazoline derivatives are a particularly important subclass, serving as versatile intermediates in the synthesis of more complex molecules. mdpi.com The presence of halogen atoms, such as chlorine, bromine, and iodine, on the quinazoline ring provides reactive sites for further chemical transformations. mdpi.com These transformations often involve metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net

The reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl, allowing for selective reactions when multiple different halogens are present in the same molecule. mdpi.com This differential reactivity is a key advantage in the strategic synthesis of polysubstituted quinazoline derivatives. researchgate.net The introduction of various substituents onto the quinazoline scaffold through these methods allows for the fine-tuning of the molecule's properties, which is crucial in the development of new materials and pharmaceuticals. mdpi.comresearchgate.net Research in this area continues to focus on developing more efficient and selective methods for the functionalization of halogenated quinazolines. mdpi.com

Specific Research Focus on 2-Chloro-5-iodoquinazolin-4-amine within Advanced Quinazoline Studies

Within the broad field of halogenated quinazolines, this compound stands out as a compound of specific interest for advanced chemical research. This molecule possesses two different halogen atoms at distinct positions on the quinazoline core, offering multiple avenues for selective chemical modification. The chlorine atom at the 2-position and the iodine atom at the 5-position provide orthogonal handles for synthetic chemists to introduce a variety of functional groups.

The presence of both a chloro and an iodo substituent makes this compound a valuable building block for the synthesis of complex, polysubstituted quinazolines. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in many cross-coupling reactions allows for sequential and site-selective modifications. This level of control is highly desirable in the construction of molecules with precise three-dimensional structures and tailored chemical properties. As a result, this compound is a key intermediate in the exploration of the chemical space around the quinazoline scaffold, driving the discovery of new compounds with potential applications in various fields of chemical science.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClIN3 B1387792 2-Chloro-5-iodoquinazolin-4-amine CAS No. 1107694-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-iodoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN3/c9-8-12-5-3-1-2-4(10)6(5)7(11)13-8/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYVUPMEGWRUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653121
Record name 2-Chloro-5-iodoquinazolin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50653121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107694-85-8
Record name 2-Chloro-5-iodo-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107694-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies

Comprehensive Analysis of Reaction Pathways and Mechanistic Insights

The chemical behavior of 2-Chloro-5-iodoquinazolin-4-amine is dominated by two principal reaction types: transition-metal-catalyzed cross-coupling reactions at the carbon-halogen bonds and nucleophilic aromatic substitution (SNAr) at the C2-chloro position.

The carbon-iodine (C-I) bond at the C5 position is significantly more reactive towards oxidative addition with low-valent transition metal catalysts, such as Palladium(0), compared to the carbon-chlorine (C-Cl) bond at the C2 position. This reactivity difference (C-I > C-Br > C-Cl) is a cornerstone of its synthetic applications, enabling selective functionalization at the C5 position. Reaction pathways such as Suzuki-Miyaura, Sonogashira, Negishi, and Heck couplings can be initiated at the C5-iodo site while leaving the C2-chloro group intact for subsequent modifications.

A pertinent example, although on a closely related substrate, is the Negishi cross-coupling of 2-chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine. nih.govmdpi.com In this reaction, an organozinc reagent couples at the C5-iodo position in the presence of a palladium-phosphine catalyst. nih.govresearchgate.net The mechanism involves the standard catalytic cycle: oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation with the organozinc reagent, and reductive elimination to yield the C-C coupled product and regenerate the catalyst.

Conversely, the C2-Cl bond is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring. While the C4 position is generally more activated for SNAr in 2,4-dichloroquinazolines, the C2 position in the title compound can react with various nucleophiles, typically under more forcing conditions such as elevated temperatures. nih.gov The mechanism proceeds via a Meisenheimer-like intermediate, where the nucleophile attacks the C2 carbon to form a tetrahedral intermediate, followed by the departure of the chloride leaving group to restore aromaticity. The primary amino group at C4 remains largely unreactive under these conditions but can influence the electronic properties of the quinazoline (B50416) ring.

Regioselective Functionalization of the Quinazoline Core

The differential reactivity of the C-I and C-Cl bonds is the key to the regioselective functionalization of the this compound core. This allows for a stepwise approach to introduce different substituents at the C5 and C2 positions.

Functionalization at the C5-Position: Palladium-catalyzed cross-coupling reactions are highly selective for the C5-iodo position. This has been demonstrated in related 2-aryl-4-chloro-6-iodoquinazolines, where Sonogashira coupling occurs exclusively at the iodo-substituted position. mdpi.com This selectivity allows for the introduction of aryl, alkyl, and alkynyl groups at C5.

Functionalization at the C2-Position: Following functionalization at C5, the remaining C2-chloro group can undergo nucleophilic aromatic substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chloride. In studies involving 2,4-dichloroquinazolines, substitution with amines occurs preferentially at the C4 position. nih.govresearchgate.net However, with the C4 position occupied by an amino group in the title compound, the focus shifts to the C2 position. The reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with anilines, for instance, yields 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives, demonstrating that the C2-chloro group can be retained for further reactions. researchgate.net

The following interactive table summarizes the potential regioselective reactions for this compound based on established chemical principles for related compounds.

PositionReaction TypeReagents and ConditionsExpected Product
C5 Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)2-Chloro-5-aryl-quinazolin-4-amine
C5 Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst (e.g., PdCl₂(PPh₃)₂, CuI), Base (e.g., Et₃N)2-Chloro-5-alkynyl-quinazolin-4-amine
C5 Negishi CouplingOrganozinc reagent (R-ZnCl), Pd catalyst (e.g., Pd(OAc)₂)2-Chloro-5-alkyl/aryl-quinazolin-4-amine
C2 Nucleophilic SubstitutionAmine (R-NH₂), Heat, optional base5-Iodo-2-(substituted amino)quinazolin-4-amine
C2 Nucleophilic SubstitutionAlcohol (R-OH), Strong base (e.g., NaH)5-Iodo-2-alkoxy-quinazolin-4-amine

This table is illustrative and based on the reactivity of analogous compounds. Specific conditions may vary.

Exploration of Domino and Tandem Reactions Involving the Compound

The orthogonal reactivity of the two halogen substituents on this compound makes it an ideal substrate for designing domino and tandem reactions, enabling the rapid construction of complex molecular architectures from a single starting material. These sequential, one-pot processes are highly efficient as they reduce the number of synthetic steps, purifications, and resource consumption.

One potential tandem sequence involves a one-pot, two-step cross-coupling strategy. Research on 2-aryl-4-chloro-6-iodoquinazolines has shown the feasibility of sequential Sonogashira/Stille or Sonogashira/Suzuki reactions. mdpi.com Applying this logic, this compound could first undergo a Sonogashira coupling with a terminal alkyne at the C5-iodo position under mild, room temperature conditions. Following the consumption of the starting material, a second catalyst system and a suitable coupling partner (e.g., an organostannane for Stille coupling or a boronic acid for Suzuki coupling) could be added to the same pot. By raising the temperature, the less reactive C2-chloro bond would then undergo the second cross-coupling reaction, yielding an unsymmetrically disubstituted quinazoline.

A hypothetical domino reaction could be designed to form fused heterocyclic systems. For instance, a Sonogashira coupling at C5 with an alkyne bearing a nucleophilic group (e.g., a primary amine or a hydroxyl group) could be performed first. The resulting intermediate, a 2-chloro-5-(nucleophile-containing-alkynyl)quinazolin-4-amine, could then undergo an intramolecular cyclization. Upon addition of a base or a different catalyst, the nucleophile on the side chain could attack the C2 position, displacing the chloride and forming a new ring fused to the quinazoline core in a single pot. Such strategies are invaluable for generating novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of each atom.

In a ¹H NMR spectrum of 2-Chloro-5-iodoquinazolin-4-amine, distinct signals are expected for the aromatic protons and the amine protons. The quinazoline (B50416) ring contains three aromatic protons (H-6, H-7, and H-8). Their chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing halogen substituents. The iodine at position 5 will exert a significant deshielding effect on the adjacent H-6 proton via both inductive effects and its large atomic size.

The protons on the fused benzene (B151609) ring would likely appear as a complex multiplet system. Specifically:

H-6: Expected to be a doublet, shifted significantly downfield due to the neighboring iodine atom.

H-7: Expected to appear as a triplet (or doublet of doublets), coupled to both H-6 and H-8.

H-8: Expected to be a doublet, located the most upfield of the aromatic protons.

-NH₂ Protons: A broad singlet is anticipated for the two amine protons. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted values based on analogous structures)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.0 - 8.2d~8.5
H-77.4 - 7.6t~8.0
H-87.7 - 7.9d~7.5
-NH₂5.5 - 6.5br s-

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected for the quinazoline core. The positions of these signals are dictated by the electronic effects of the substituents. The carbon atoms directly bonded to the electronegative chlorine (C-2), iodine (C-5), and nitrogen atoms (C-4, C-8a) are expected to be significantly deshielded (shifted downfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted values based on analogous structures)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-4160 - 164
C-4a118 - 122
C-595 - 100
C-6138 - 142
C-7125 - 129
C-8128 - 132
C-8a150 - 154

To unambiguously assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, cross-peaks would be expected between H-6 and H-7, and between H-7 and H-8, confirming their adjacency on the aromatic ring. guidechem.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. guidechem.com It would show cross-peaks between H-6/C-6, H-7/C-7, and H-8/C-8, allowing for the definitive assignment of these carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. guidechem.com This is crucial for identifying quaternary (non-protonated) carbons. For instance, the amine protons (-NH₂) would be expected to show a correlation to the C-4 and C-4a carbons. The H-8 proton would show correlations to C-4a and C-7, helping to piece together the entire molecular puzzle.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. In the IR spectrum of this compound, characteristic absorption bands would confirm key structural features.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct, sharp to medium peaks in the region of 3450-3300 cm⁻¹.

Aromatic C-H Stretching: A peak just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹) would indicate the C-H bonds of the quinazoline ring.

C=N and C=C Stretching: The double bonds within the heterocyclic and aromatic rings will produce a series of sharp absorptions in the 1650-1450 cm⁻¹ region.

C-Cl Stretching: A strong absorption in the 850-550 cm⁻¹ region would be indicative of the carbon-chlorine bond.

C-I Stretching: The carbon-iodine bond vibration is expected at a lower frequency, typically in the 600-500 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3450 - 3300 (two bands)Medium, Sharp
Aromatic C-H Stretch3100 - 3050Medium
C=N / C=C Stretch1650 - 1450Strong to Medium
C-Cl Stretch850 - 550Strong
C-I Stretch600 - 500Medium to Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₈H₅ClIN₃) is 305.9217 g/mol . An HRMS measurement confirming this mass to within a few parts per million would provide strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. The presence of chlorine results in a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak (M). Common fragmentation pathways for this molecule would likely involve the loss of the halogen atoms or small, stable neutral molecules.

[M-I]⁺: Loss of an iodine radical.

[M-Cl]⁺: Loss of a chlorine radical.

[M-HCN]⁺: A retro-Diels-Alder type fragmentation or loss of hydrogen cyanide from the pyrimidine (B1678525) ring is common for quinazolines.

Single Crystal X-ray Diffraction (XRD) for Definitive Crystalline Structure Determination

While other spectroscopic methods provide strong evidence for the structure of this compound, single crystal XRD offers unambiguous proof of its three-dimensional arrangement in the solid state. To perform this analysis, a suitable single crystal of the compound must be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise position of each atom.

An XRD analysis would provide:

Definitive confirmation of the atomic connectivity.

Precise bond lengths and bond angles for every bond in the molecule.

Information on the planarity of the quinazoline ring system.

Details of intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the nitrogen atoms of a neighboring molecule, which dictate the crystal packing.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a critical technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and the presence of auxochromes.

For quinazoline and its derivatives, the UV-Vis absorption spectra are typically characterized by multiple absorption bands in the 200-400 nm range. These bands are generally attributed to π → π* and n → π* electronic transitions associated with the aromatic quinazoline core. The substitution pattern on the quinazoline ring significantly influences the position (λmax) and intensity of these absorption bands.

In the case of this compound, the presence of the chloro, iodo, and amine substituents on the quinazoline framework is expected to modulate its electronic properties. The amino group (-NH2) typically acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through its lone pair of electrons. Conversely, the electron-withdrawing nature of the chlorine and iodine atoms can also impact the energy of the molecular orbitals, leading to shifts in the absorption spectrum.

While specific experimental data for the UV-Vis absorption maxima of this compound is not extensively detailed in the available literature, analysis of closely related quinazoline structures allows for a theoretical estimation. For instance, studies on various substituted quinazolin-4(3H)-ones have reported absorption maxima in the range of 215-302 nm. researchgate.net The precise absorption maxima for this compound would be influenced by the specific electronic effects of its substituents.

A detailed experimental investigation would be required to definitively assign the electronic transitions and determine the exact absorption maxima (λmax) for this compound in various solvents. Such a study would provide valuable data on its ground-state electronic behavior.

Table 1: Anticipated UV-Vis Absorption Characteristics for this compound

Parameter Anticipated Range/Value Associated Electronic Transition(s)

Note: The data in this table is based on theoretical expectations and data from related compounds, as specific experimental values for this compound are not available in the cited literature.

Fluorescence Spectroscopy for Emission Properties and Quantum Yields

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. This phenomenon is sensitive to the molecule's structure, conformation, and its local environment. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process.

The fluorescence properties of quinazoline derivatives are highly variable and depend on the nature and position of substituents. Some quinazolines are known to be fluorescent, and their emission characteristics can be tuned by chemical modification. The presence of heavy atoms like iodine in this compound can, in some cases, lead to a decrease in fluorescence intensity and quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state, thereby favoring phosphorescence over fluorescence.

Furthermore, the amino group at the 4-position can also play a significant role in the fluorescence properties. In some aromatic amines, fluorescence can be quenched or enhanced depending on the solvent polarity and the possibility of specific solute-solvent interactions, such as hydrogen bonding.

Detailed experimental studies, including the measurement of excitation and emission spectra in different solvents and the determination of the fluorescence quantum yield using a standard reference, are necessary to fully characterize the photoluminescent behavior of this compound. Such research would elucidate the de-excitation pathways of its excited state and its potential as a fluorescent probe or material.

Table 2: Anticipated Fluorescence Properties for this compound

Parameter Anticipated Characteristics Influencing Factors
Emission Maxima (λem) Dependent on excitation wavelength and solvent polarity Molecular structure, solvent environment

Note: The information in this table represents general expectations for a molecule with this structure, as specific experimental fluorescence data for this compound is not available in the cited literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometry, electronic properties, and reactivity of molecules like 2-chloro-5-iodoquinazolin-4-amine.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule.

Furthermore, DFT provides insights into the electronic structure, detailing the distribution of electrons within the molecule. This information is crucial for understanding the molecule's reactivity and potential interaction sites. For related quinazoline (B50416) derivatives, DFT has been successfully used to predict their geometries and electronic properties. nih.gov

Calculation of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller energy gap generally suggests higher reactivity. nih.gov For this compound, calculating these values would help predict its reactivity in various chemical reactions.

Interactive Data Table: Illustrative HOMO-LUMO Data for a Related Compound

Since specific data for this compound is unavailable, the following table illustrates the type of data that would be generated from such calculations for a related chloroquinazoline compound.

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Bond Dissociation Energy Analysis of Carbon-Halogen Bonds

The strength of the carbon-halogen bonds (C-Cl and C-I) in this compound can be quantified by their bond dissociation energies (BDEs). BDE is the energy required to break a specific bond homolytically. Lower BDEs indicate weaker bonds that are more susceptible to cleavage. masterorganicchemistry.com Computational methods can predict these energies, providing insight into the relative reactivity of the halogen substituents. Generally, the C-I bond is expected to have a lower BDE than the C-Cl bond, making it a more likely site for reactions involving bond cleavage. rsc.org Theoretical calculations on various halo-heterocycles have established trends in C-X bond dissociation energies. nih.gov

Interactive Data Table: Representative Bond Dissociation Energies

This table provides an example of the kind of data that would be produced for this compound.

BondPredicted BDE (kcal/mol)
C-Cl85
C-I68

Prediction of Spectroscopic Parameters

Computational chemistry can also predict various spectroscopic parameters for this compound. This includes nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure and provide a more detailed understanding of its properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, identifying the different shapes the molecule can adopt and their relative stabilities. nih.gov Furthermore, these simulations can model how the molecule interacts with other molecules, such as solvents or biological macromolecules, providing insights into its behavior in different environments. nih.govresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related molecules, including this compound, a predictive model can be developed. Such a model could then be used to estimate the reactivity of new, unsynthesized compounds in the same class.

Theoretical Prediction of Chemical Transformations

Computational chemistry provides a powerful lens for predicting the reactivity and potential chemical transformations of molecules like this compound. While specific theoretical studies exclusively focused on this compound are not extensively available in the current body of scientific literature, we can extrapolate from computational analyses of closely related quinazoline systems and fundamental principles of electronic structure theory to predict its likely chemical behavior. The primary modes of transformation for this molecule are expected to be nucleophilic aromatic substitution (SNAr) at the C2 position, and potentially, metal-catalyzed cross-coupling reactions involving the C5-iodo group.

Theoretical investigations into the reactivity of the quinazoline scaffold, particularly substituted chloroquinazolines, offer significant insights. For instance, Density Functional Theory (DFT) calculations have been successfully employed to rationalize the regioselectivity of nucleophilic attack on di-substituted quinazolines. A key study on 2,4-dichloroquinazoline (B46505) revealed that the carbon atom at the 4-position is significantly more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.comresearchgate.net This preference is attributed to a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position and a lower activation energy for the formation of the Meisenheimer intermediate when the nucleophile attacks C4. mdpi.comresearchgate.net

In the case of this compound, the C4 position is already occupied by an amino group. Therefore, the most probable site for a nucleophilic aromatic substitution is the C2 position, where the chlorine atom is located. The amino group at C4, being a strong electron-donating group through its +M (mesomeric) effect, would theoretically be expected to decrease the electrophilicity of the quinazoline ring system. This would, in principle, make the SNAr reaction at the C2 position more challenging compared to a quinazoline with an electron-withdrawing group at C4. Conversely, the inductive (-I) effect of the amino group and the nitrogen atoms within the quinazoline ring still contribute to making the C2 carbon electrophilic enough to react with strong nucleophiles.

The iodine atom at the C5 position is also expected to influence the reactivity. Its primary electronic influence is a weak -I effect and a weak +M effect. Computational studies would be invaluable in quantifying the net effect of the iodo and amino substituents on the electron density and LUMO distribution of the quinazoline core, thereby providing a more precise prediction of the activation energy for nucleophilic substitution at the C2 position.

Furthermore, the presence of the iodo group introduces the possibility of various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. Theoretical studies could predict the feasibility and selectivity of these transformations. For example, DFT calculations could model the oxidative addition step of a palladium catalyst to the C-I bond, which is a critical step in these catalytic cycles. Such calculations would provide insights into the reaction energetics and help in selecting appropriate catalytic systems.

To provide a comprehensive theoretical understanding of the chemical transformations of this compound, a dedicated computational study would be required. The following table outlines a proposed plan for such a theoretical investigation, detailing the methods, objectives, and expected outcomes.

Theoretical MethodObjectivePredicted Outcome/Data Generated
Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p))To determine the ground state electronic structure and reactivity indices.
  • Optimized molecular geometry
  • Molecular Electrostatic Potential (MEP) map to identify sites for nucleophilic and electrophilic attack
  • Frontier Molecular Orbital (HOMO-LUMO) analysis to predict reactivity
  • Calculated partial atomic charges (e.g., Mulliken, NBO)
  • Transition State Theory with DFTTo model the reaction mechanism and energetics of nucleophilic aromatic substitution (SNAr) at the C2 position with various nucleophiles (e.g., amines, alkoxides).
  • Geometries of transition states and intermediates (Meisenheimer complex)
  • Calculated activation energies (ΔG‡) and reaction energies (ΔGrxn)
  • A reaction coordinate diagram illustrating the energy profile of the transformation
  • DFT modeling of catalytic cyclesTo predict the feasibility and regioselectivity of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C5-iodo position.
  • Energy profiles for key catalytic steps (oxidative addition, transmetalation, reductive elimination)
  • Comparison of activation barriers for competing reaction pathways
  • Prediction of the most favorable reaction conditions and ligands
  • Quantum Theory of Atoms in Molecules (QTAIM)To analyze the nature of chemical bonds and intermolecular interactions.
  • Characterization of the C-Cl and C-I bonds
  • Analysis of intramolecular hydrogen bonding involving the C4-amino group
  • Exploration of Derivatives and Structure Activity Relationship Sar Studies

    Design Principles for the Generation of Novel Quinazoline (B50416) Derivatives

    In the general design of novel quinazoline derivatives, medicinal chemists often employ strategies such as bioisosteric replacement, scaffold hopping, and structure-based drug design. For a hypothetical series derived from 2-Chloro-5-iodoquinazolin-4-amine, research would typically begin by identifying a biological target. The design would then focus on introducing various substituents at the reactive positions (the chloro group at C2 and the amino group at C4) to modulate properties like potency, selectivity, and pharmacokinetic profile. The iodine atom at the C5 position would also be a key point for modification, potentially through cross-coupling reactions. nih.gov

    Systematic Modification of Substituents at Positions 2, 4, and 5 of the Quinazoline Ring

    Systematic modification is the cornerstone of SAR studies. For this compound, this would involve:

    Position 2: The chlorine atom is a versatile handle for nucleophilic substitution, allowing the introduction of a wide array of fragments, including different amines, alcohols, or thiols, to probe the chemical space around this position.

    Position 4: The primary amine can be acylated, alkylated, or used in reactions to form more complex heterocyclic systems. Modifications here are known to be crucial for the activity of many quinazoline-based inhibitors, such as those targeting kinases. nih.gov

    Position 5: The iodo group is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups to explore the impact of steric and electronic properties in this region of the molecule. Research on other iodo-substituted quinazolines, such as those iodinated at the 6-position, has demonstrated the utility of this approach. researchgate.net

    Correlation between Molecular Architecture and Observed In Vitro Biological Activity Profiles

    Without experimental data, no correlation can be drawn. A hypothetical study would involve synthesizing a library of derivatives by modifying positions 2, 4, and 5 and then screening them in various in vitro assays (e.g., enzyme inhibition, cell proliferation). The results would be analyzed to establish an SAR, identifying which structural features lead to an increase or decrease in biological activity. For example, a table correlating specific substitutions with IC₅₀ values against a particular target would be the primary output of such a study. Research on other 4-aminoquinoline (B48711) derivatives has shown that even small changes in substitution can lead to significant differences in activity. mdpi.com

    Potential Research Applications of 2 Chloro 5 Iodoquinazolin 4 Amine and Its Derivatives Strictly Non Clinical / in Vitro Focus

    In Vitro Biological Evaluation Studies

    The 4-aminoquinazoline framework, a core component of 2-Chloro-5-iodoquinazolin-4-amine, is a privileged structure in medicinal chemistry, known for its interaction with various biological targets. researchgate.net In vitro studies are fundamental in elucidating the potential biological activities of its derivatives, providing insights into their mechanisms of action at a molecular and cellular level.

    Enzyme Inhibition Assays (e.g., Kinase Inhibition, such as EGFR and HER2)

    Derivatives of the 4-anilinoquinazoline scaffold have been extensively investigated as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways. researchgate.net Dysregulation of these kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), is a hallmark of various cancers. nih.gov Consequently, the inhibition of these kinases is a primary strategy in anticancer research.

    In vitro kinase inhibition assays are employed to determine the potency of these compounds. For instance, research has focused on developing quinazoline-based inhibitors that can covalently interact with a conserved cysteine residue within the kinase domain of EGFR and HER2. sci-hub.box The objective of many studies is to achieve high selectivity for HER2 over EGFR to minimize off-target effects. nih.gov Novel series of quinazoline (B50416) derivatives are often synthesized and evaluated for their inhibitory activity against these tyrosine kinases. For example, isoquinoline-tethered quinazoline derivatives have been developed that demonstrate a significant improvement in selectivity for HER2 over EGFR in kinase assays when compared to established inhibitors like lapatinib. nih.gov

    The 4-anilinoquinazoline structure is a common feature in many EGFR and HER2 inhibitors. researchgate.net The development of these compounds often involves modifying substituents on the quinazoline core to enhance potency and selectivity. sci-hub.boxnih.gov First-generation inhibitors like gefitinib and erlotinib are quinazoline-based, and while effective, research continues to address acquired resistance, often through the design of second-generation covalent inhibitors. nih.gov

    Cell-Based Assays for Cellular Response and Growth Modulation in Cell Lines

    Beyond isolated enzyme assays, the effects of this compound derivatives are evaluated in the context of living cells using various cancer cell lines. These assays measure the antiproliferative and cytotoxic effects of the compounds, providing a more comprehensive understanding of their potential biological activity.

    The U.S. National Cancer Institute (NCI) has screened numerous quinazoline derivatives against a panel of 60 different human tumor cell lines. nih.govrsc.org For example, a series of 2-chloro-4-anilinoquinazoline-chalcones and their corresponding pyrimidodiazepine derivatives were evaluated for their anticancer activity. One quinazoline-chalcone derivative, in particular, displayed high antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range. nih.govrsc.org

    Similarly, newly synthesized 2,4-disubstituted-6-iodoquinazoline derivatives have been examined for their antiproliferative activity against four different cancerous cell lines. nih.gov The results indicated that certain substitutions on the quinazoline ring significantly impact the compound's ability to halt the proliferation of tumor cells, with IC50 values (the concentration required to inhibit a biological function by 50%) also falling in the low micromolar range. nih.gov Other studies on 2-anilino-4-alkylaminoquinazoline derivatives have also identified compounds with high inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2) cell lines. semanticscholar.org

    Table 1: In Vitro Antiproliferative Activity of Selected Quinazoline Derivatives

    Compound TypeCell LineActivity MetricValue (µM)Source
    Quinazoline-Chalcone 14g K-562 (Leukemia)GI500.622 nih.gov
    Quinazoline-Chalcone 14g RPMI-8226 (Leukemia)GI500.622 - 1.81 nih.gov
    Quinazoline-Chalcone 14g HCT-116 (Colon Cancer)GI500.622 - 1.81 nih.gov
    Quinazoline-Chalcone 14g LOX IMVI (Melanoma)GI500.622 - 1.81 nih.gov
    Quinazoline-Chalcone 14g MCF7 (Breast Cancer)GI500.622 - 1.81 nih.gov
    6-Iodoquinazoline 3c Various Cancer CellsIC504.0 - 8.0 nih.gov
    6-Iodoquinazoline 3b Various Cancer CellsIC506.0 - 9.0 nih.gov

    Investigation of Specific Molecular Targets

    Research into quinazoline derivatives also focuses on identifying their specific molecular targets to understand their mechanism of action. While EGFR and HER2 are common targets, these compounds can interact with other cellular components.

    Molecular docking studies are frequently used to predict and analyze the binding of quinazoline derivatives to the active sites of target proteins. nih.gov For instance, docking analyses have been performed on targets such as carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and human thymidine kinase (hTK) to explore mechanisms beyond EGFR inhibition. nih.gov

    Some 4-anilinoquinazoline derivatives have been found to induce apoptosis (programmed cell death) through mechanisms other than kinase inhibition. For example, a derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a potent inducer of apoptosis that acts by inhibiting tubulin polymerization. researchgate.netnih.gov This is a distinct mechanism from that of EGFR inhibitors and highlights the scaffold's versatility. The methyl group on the nitrogen linker was found to be crucial for this apoptosis-inducing activity. researchgate.netnih.gov Furthermore, some quinazoline derivatives have been shown to bind to DNA, suggesting another potential mechanism for their anticancer effects. Studies have indicated that these compounds can interact with calf thymus DNA through intercalation and groove binding. nih.govrsc.org

    Applications in Materials Science Research

    The unique structural and electronic properties of the quinazoline scaffold also lend themselves to applications in materials science. Certain quinazoline derivatives exhibit fluorescent properties, making them candidates for use in the development of organic light-emitting diodes (OLEDs). researchgate.net The bicyclic aromatic system can be modified to tune the electronic and photophysical properties, which is a key aspect of designing new materials for electronic devices. Research in this area explores how different substituents on the quinazoline ring affect its fluorescence and potential utility in advanced materials.

    Research in Agrochemical Development

    The quinazoline scaffold is a promising structure in the search for new agrochemicals. researchgate.netnih.gov The discovery of novel and effective pesticides is crucial for sustainable agriculture. nih.gov Quinazoline derivatives have shown a variety of biological activities that are relevant to agriculture, including antifungal, insecticidal, and herbicidal properties. researchgate.netmdpi.com

    The structural flexibility of the quinazoline ring allows for extensive modification, which is advantageous for developing new active compounds. researchgate.netnih.gov Researchers design and synthesize novel quinazoline derivatives and evaluate their efficacy against various plant pathogens. For instance, quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety have been synthesized and evaluated as antimicrobial agents in agriculture. acs.org In vitro bioassays of these compounds have demonstrated notable antibacterial activities against phytopathogenic bacteria like Xanthomonas axonopodis. acs.org The structure-activity relationships (SAR) are studied to optimize the compounds for better efficacy and a broader spectrum of activity. mdpi.com This research aims to provide new leads for the rational design of novel and effective agrochemicals for crop protection. researchgate.netnih.gov

    Future Research Directions and Perspectives

    Development of More Environmentally Benign and Sustainable Synthetic Routes

    Future research will likely prioritize the development of green and sustainable methods for synthesizing 2-Chloro-5-iodoquinazolin-4-amine and its derivatives. Traditional synthetic pathways often rely on harsh conditions and hazardous reagents. The focus is shifting towards methodologies that align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of toxic substances. tandfonline.comnih.gov

    Promising areas of exploration include:

    Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov Researchers have successfully used microwave irradiation for the synthesis of various quinazoline (B50416) derivatives, demonstrating its potential as a more efficient and environmentally friendly alternative to conventional heating. tandfonline.comnih.gov

    Deep Eutectic Solvents (DES): The use of DES, such as choline (B1196258) chloride:urea, as a reaction medium offers a green alternative to volatile organic solvents. tandfonline.comresearchgate.net These solvents are biodegradable, non-toxic, and can often be recycled, making them ideal for sustainable chemical processes. tandfonline.com

    Catalytic Innovations: The exploration of novel catalysts is a cornerstone of green synthesis. This includes the use of inexpensive and low-toxicity metal catalysts like iron nih.gov or even metal-free catalysts such as iodine. organic-chemistry.orgnih.gov The development of recyclable nanocatalysts, for instance, magnetic nanoparticles coated with a catalytic layer, presents an efficient and sustainable option for producing quinazoline derivatives. nih.gov One-pot, multi-component reactions catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) or solid acid catalysts also represent an atom-efficient and practical approach. jsynthchem.comfrontiersin.org

    Green Synthesis ApproachKey Features & AdvantagesRelevant Starting Materials/CatalystsCitations
    Microwave-Assisted Reactions Rapid heating, reduced reaction times, often higher yields.Isatoic anhydride, 2-aminobenzimidazole, various amines and aldehydes. tandfonline.comnih.gov
    Deep Eutectic Solvents (DES) Biodegradable, low toxicity, recyclable, improved reaction efficiency.Choline chloride:urea, Anthranilic acid, amines. tandfonline.comresearchgate.net
    Novel Catalysis Use of cheaper, less toxic metals; metal-free options; recyclable nanocatalysts.Iron (FeCl3), Iodine, Copper, SO₄²⁻/TiO₂ nanoparticles. nih.govnih.govorganic-chemistry.orgjsynthchem.com
    One-Pot Reactions Increased efficiency, reduced waste from intermediate purification steps.2-aminobenzophenones, benzylamines, ammonium acetate (B1210297). nih.govfrontiersin.org

    Discovery of Novel Reactivity Patterns and Unprecedented Chemical Transformations

    The dual halogenation of this compound provides a unique platform for exploring novel chemical reactions. The differential reactivity of the C-Cl and C-I bonds, along with other positions on the quinazoline ring, allows for selective and sequential functionalization.

    Future research could focus on:

    Selective Cross-Coupling Reactions: Halogenated quinazolines are excellent substrates for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig. mdpi.com A key area of future work will be to exploit the different reactivities of the iodine and chlorine atoms. The C-I bond is typically more reactive than the C-Cl bond, enabling selective sequential reactions to introduce diverse substituents at the C-5 and C-2 positions. Furthermore, the chlorine at the C-4 position (adjacent to a ring nitrogen) is highly activated and susceptible to displacement, offering another site for modification. mdpi.com

    C-H Activation/Functionalization: Direct C-H bond activation is a powerful tool for modifying heterocyclic scaffolds without pre-functionalization. Future studies could investigate the regioselective C-H functionalization of the benzene (B151609) portion of the quinazoline ring, adding another layer of complexity and allowing for the synthesis of novel derivatives. Ruthenium-catalyzed C-H activation has already been shown to be a promising strategy for other quinazolinones. nih.gov

    Photoredox and Electrochemical Synthesis: These modern synthetic techniques operate under mild conditions and can unlock novel reactivity pathways that are inaccessible through traditional thermal methods. organic-chemistry.org Exploring the electrochemical synthesis of quinazolines, for example through N-H/C(sp³)-H coupling, could lead to more efficient and sustainable production methods. organic-chemistry.org

    Integration of Advanced Computational Approaches for Predictive Modeling and Design

    Computational chemistry is an indispensable tool in modern drug discovery and materials science. nih.gov For a scaffold like this compound, computational approaches can guide synthesis efforts, predict biological activity, and accelerate the design of new functional molecules. nih.govresearchgate.net

    Key areas for future computational research include:

    Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.govresearchgate.net These models can predict the potency of unsynthesized compounds, helping to prioritize synthetic targets. nih.gov

    Molecular Docking and Dynamics Simulations: These techniques can predict how derivatives of the compound will bind to specific biological targets, such as protein kinases or DNA. nih.govresearchgate.netnih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time, providing insights into the mechanism of action. nih.gov

    ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. acs.org This early-stage screening helps to identify candidates with favorable drug-like properties and avoid costly failures later in the development pipeline. acs.org

    Computational ApproachApplication in ResearchPredicted Outcomes/InsightsCitations
    QSAR Modeling Correlate molecular structure with biological activity.Predict inhibitory activity (e.g., pIC50) of novel compounds. nih.govresearchgate.net
    Molecular Docking Simulate the binding of a ligand to a protein's active site.Identify key binding interactions, binding energy, and orientation. nih.govresearchgate.netnih.gov
    Molecular Dynamics Simulate the movement of atoms and molecules over time.Assess the stability of ligand-protein complexes. nih.gov
    ADMET Prediction In silico analysis of pharmacokinetic and physicochemical properties.Predict drug-likeness, including molecular weight, LogP, and solubility. acs.org

    Exploration of New In Vitro Biological Targets and Mechanisms of Action

    While quinazoline derivatives are well-known inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), there is vast potential for discovering new biological applications for this compound. nih.govnih.govnih.gov Its unique substitution pattern could lead to novel structure-activity relationships and unexpected biological profiles.

    Future research should aim to:

    Screen against Diverse Target Classes: The compound and its future derivatives should be screened against a broad array of biological targets beyond kinases, including enzymes like dihydrofolate reductase (DHFR), topoisomerases, and poly(ADP-ribose) polymerase (PARP). nih.gov

    Investigate Novel Mechanisms of Action: Research has shown that some quinazolines can induce apoptosis (programmed cell death) through mechanisms independent of kinase inhibition, such as by inhibiting tubulin polymerization. nih.govnih.gov Investigating whether this compound or its derivatives can induce apoptosis and elucidating the specific cellular pathways involved is a promising avenue. nih.govnih.gov

    Targeting Drug Resistance: Some quinazoline derivatives have been found to inhibit breast cancer resistance protein (BCRP), a transporter that contributes to multi-drug resistance in cancer cells. nih.gov Exploring the potential of this scaffold to overcome drug resistance could have significant therapeutic implications.

    Investigation into the Incorporation of the Compound into Advanced Materials and Nanostructures

    The field of materials science offers exciting, non-pharmaceutical applications for highly functionalized heterocyclic compounds. The unique electronic and structural properties of the this compound scaffold make it a candidate for integration into advanced materials.

    Potential future directions include:

    Functionalized Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, creating novel materials for catalysis, sensing, or targeted drug delivery. Quinazolines have been used in the synthesis of nanocatalysts for efficient chemical transformations. bohrium.com

    Conductive Polymers and Organic Electronics: Heterocyclic compounds are often key components of organic semiconductors and conductive polymers. The extended π-system of the quinazoline ring suggests that its derivatives could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.

    DNA Nanotechnology: Certain quinazoline derivatives have been investigated as substitutes for natural nucleobases like thymine (B56734) in nucleic acid complexes, highlighting a role in the development of novel DNA-based nanostructures and materials. bohrium.com

    Q & A

    Basic: What are the standard synthetic routes for 2-Chloro-5-iodoquinazolin-4-amine?

    Answer:
    The synthesis typically involves cyclization or substitution reactions. A common approach is:

    Quinazoline Core Formation : Start with a substituted quinazoline precursor. Cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) introduces chloro and iodo substituents .

    Amination : Introduce the amine group at position 4 via nucleophilic substitution, often using ammonia or protected amines under reflux conditions .

    Purification : Column chromatography or recrystallization isolates the product. Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time .

    Basic: How is the molecular structure of this compound confirmed?

    Answer:
    A multi-technique approach is used:

    • Spectroscopy :
      • ¹H/¹³C NMR : Verify substituent positions via chemical shifts (e.g., iodine’s deshielding effect at C5) .
      • IR : Confirm amine (-NH₂) and C-Cl stretches (600-800 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₈H₅ClIN₃) .
    • X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming regioisomeric purity .

    Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved?

    Answer:

    2D NMR Analysis : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, distinguishing regioisomers or byproducts .

    Isotopic Labeling : Introduce deuterated solvents or reagents to identify exchangeable protons (e.g., -NH₂) .

    Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

    Controlled Degradation : Heat or hydrolyze the compound to isolate intermediates and trace contamination sources .

    Advanced: What strategies optimize the reaction yield for iodination at position 5?

    Answer:
    Key variables include:

    • Iodination Reagents : Use N-iodosuccinimide (NIS) with catalytic Lewis acids (e.g., FeCl₃) for regioselectivity .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reactivity .
    • Temperature Control : Maintain 60-80°C to balance reaction rate and byproduct formation .
    • Protecting Groups : Temporarily block the amine (-NH₂) with tert-butoxycarbonyl (Boc) to prevent side reactions .

    Advanced: How is the biological activity of this compound evaluated in kinase inhibition studies?

    Answer:

    Enzyme Assays : Measure IC₅₀ values against target kinases (e.g., c-Src or Abl) using fluorescence-based ADP-Glo™ assays .

    Selectivity Profiling : Test against a panel of 50+ kinases to assess specificity .

    Cellular Models : Use cancer cell lines (e.g., pancreatic or fibroblast xenografts) to evaluate anti-proliferative effects via MTT assays .

    Pharmacokinetics : Oral bioavailability and half-life (t₁/₂) are determined in rodent models, with LC-MS/MS monitoring plasma concentrations .

    Advanced: How do substituents influence the compound’s reactivity in cross-coupling reactions?

    Answer:

    • Electron-Withdrawing Groups (EWGs) : The 5-iodo substituent activates the quinazoline core for Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .
    • Steric Effects : The 2-chloro group may hinder coupling at position 2, directing reactions to position 5 or 7 .
    • Solubility : Morpholine or piperazine derivatives (introduced at position 4) enhance aqueous solubility for in vivo studies .

    Basic: What analytical methods ensure purity ≥95% for this compound?

    Answer:

    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients .
    • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.4%) .
    • TLC : Monitor reaction progress with silica plates and ethyl acetate/hexane eluents .

    Advanced: How can computational modeling predict the compound’s interaction with biological targets?

    Answer:

    Docking Simulations : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., c-Src PDB: 2SRC) .

    MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks .

    QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural modifications .

    Basic: What are the stability considerations for storing this compound?

    Answer:

    • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the iodo group .
    • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the chloro substituent .
    • Long-Term Stability : Monitor via periodic HPLC over 6-12 months .

    Advanced: How are structural analogs designed to improve metabolic stability?

    Answer:

    Bioisosteric Replacement : Substitute iodine with trifluoromethyl (-CF₃) to reduce oxidative metabolism .

    Prodrug Strategies : Introduce ester moieties at position 4 for delayed release in vivo .

    CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots and block vulnerable sites .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.